4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile
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Overview
Description
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile is a chemical compound with the molecular formula C10H5F6NO2 and a molecular weight of 285.15 g/mol . It is known for its unique structure, which includes multiple fluorine atoms, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
The synthesis of 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile typically involves the etherification of trifluoromethoxytrifluoroethylene with 4-cyanophenol . The reaction conditions often require the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the nitrile group.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound’s structure allows for potential modifications under appropriate conditions.
Hydrolysis: The nitrile group can be hydrolyzed to form corresponding carboxylic acids under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: The compound’s unique structure makes it a candidate for drug development and other biological studies.
Mechanism of Action
Comparison with Similar Compounds
Similar compounds to 4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile include:
3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzenamine: This compound has a similar trifluoromethoxyethoxy group but differs in the presence of a chloro and amine group.
1,1,1-Trifluoro-2-propanol: Another fluorinated compound with different functional groups and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for specialized applications.
Properties
IUPAC Name |
4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F6NO2/c11-8(19-10(14,15)16)9(12,13)18-7-3-1-6(5-17)2-4-7/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWTHLNLTABSCKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OC(C(OC(F)(F)F)F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F6NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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